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(-)-Isomenthone solubility in different organic solvents

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An In-depth Technical Guide to the Solubility of (-)-Isomenthone in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **(-)-isomenthone** in various organic solvents. The information is intended for researchers, scientists, and professionals in drug development who utilize isomenthone in their work. This document compiles quantitative solubility data, details common experimental protocols for solubility determination, and visualizes relevant workflows.

Introduction to (-)-Isomenthone

(-)-Isomenthone is a naturally occurring monoterpene and a stereoisomer of menthone. It is found in the essential oils of various plants, including those of the Mentha species.[1] Its characteristic minty and herbal aroma makes it a valuable ingredient in the flavor and fragrance industries.[2] In the pharmaceutical and drug development sectors, (-)-isomenthone is of interest for its potential biological activities, including its role as an antimicrobial agent.[3] A thorough understanding of its solubility in different organic solvents is crucial for its extraction, purification, formulation, and application in various research and commercial settings.

Solubility of (-)-Isomenthone

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in different solvent systems. For **(-)-isomenthone**, a lipophilic molecule, solubility is



generally high in nonpolar and moderately polar organic solvents, while it is limited in highly polar solvents like water.

It is important to note that while the following quantitative data was reported for (+)-isomenthone, the solubility of enantiomers, such as (+) and (-)-isomenthone, is identical in achiral solvents. Therefore, the data presented is a reliable guide for the solubility of (-)-isomenthone.

Quantitative Solubility Data

The following table summarizes the solubility of (+)-isomenthone in a wide range of organic solvents at 25°C.



Solvent	Solubility (g/L) at 25°C[4]
Acetonitrile	1569.71
Acetone	963.8
Acetic Acid	802.6
n-Butanol	841.03
sec-Butanol	728.07
tert-Butanol	930.7
2-Butoxyethanol	400.65
n-Butyl Acetate	820.24
2-Butanone	735.64
Chlorobenzene	923.21
Chloroform	3748.49
Cyclohexane	553.37
Cyclohexanone	1476.44
Cyclopentanone	1365.62
1,2-Dichloroethane	1015.43
Dichloromethane	2468.1
Diethyl Ether	804.99
Dimethyl Carbonate	132.36
Dimethylformamide (DMF)	633.34
Dimethyl Sulfoxide (DMSO)	438.02
1,4-Dioxane	1513.72
Ethanol	1095.96
2-Ethoxyethanol	329.39



Ethyl Acetate	604.97
Ethylbenzene	290.73
Ethyl Formate	591.03
Ethylene Glycol	88.65
Formamide	221.93
Formic Acid	174.59
n-Heptane	245.12
n-Heptanol	368.67
n-Hexane	282.24
n-Hexanol	864.17
Isobutanol	669.03
Isobutyl Acetate	285.64
Isopentanol	648.11
Isopropyl Acetate	370.69
Isopropanol	1095.65
Methanol	1191.95
Methyl Acetate	621.3
Methyl Isobutyl Ketone (MIBK)	381.32
2-Methoxyethanol	634.82
N-Methyl-2-pyrrolidone (NMP)	779.9
Methyl tert-Butyl Ether (MTBE)	662.69
n-Octane	86.11
n-Octanol	401.89
n-Pentanol	468.34



2-Pentanone	613.01
n-Pentyl Acetate	426.69
n-Propanol	885.75
n-Propyl Acetate	406.5
Propionic Acid	600.85
Propylene Glycol	170.63
2-Propoxyethanol	736.24
Tetrachloromethane	634.7
Tetrahydrofuran (THF)	2079.79
Toluene	522.31
Transcutol	1099.98
Water	1.5
o-Xylene	303.72
m-Xylene	333.73
p-Xylene	396.14

Experimental Protocols for Solubility Determination

The isothermal shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[5] The following protocol is a generalized procedure for determining the solubility of **(-)-isomenthone** in an organic solvent.

Isothermal Shake-Flask Method

Preparation of Supersaturated Solution: An excess amount of (-)-isomenthone is added to a
known volume of the selected organic solvent in a sealed container, such as a glass vial or
flask.[5] The container is then placed in a constant-temperature water bath or incubator and
agitated using a shaker or magnetic stirrer.[6]

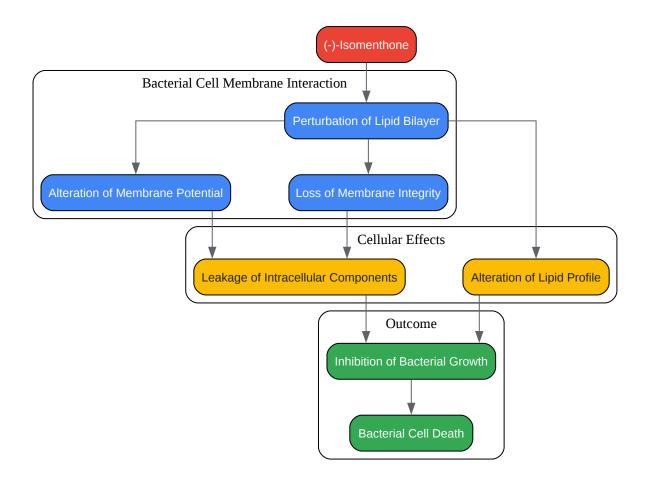


- Equilibration: The mixture is agitated for a sufficient period to ensure that equilibrium between the dissolved and undissolved solute is reached.[6] This can take several hours to days, and preliminary experiments are often conducted to determine the necessary equilibration time.[5]
- Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved excess of **(-)-isomenthone** is allowed to settle.[5] The saturated solution is then carefully separated from the solid material. This can be accomplished by centrifugation followed by decantation of the supernatant or by filtering the solution through a syringe filter (e.g., 0.45 μm pore size).[7]
- Concentration Analysis: The concentration of (-)-isomenthone in the clear, saturated solution is then determined using a suitable analytical technique. Common methods for the analysis of terpenes and terpenoids include Gas Chromatography-Mass Spectrometry (GC-MS) or Gas Chromatography with Flame Ionization Detection (GC-FID).[8][9] A calibration curve is prepared using standard solutions of (-)-isomenthone of known concentrations to quantify the amount in the saturated sample.
- Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L or mg/mL) or as a mole fraction at the specified temperature.

Visualizations

The following diagrams illustrate a relevant experimental workflow and a proposed mechanism of action for isomenthone.





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